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Compound of Interest

Compound Name: Mthfd2-IN-1

Cat. No.: B12388044

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with MTHFD2
inhibitors for in vivo delivery. The information is based on published data for potent and
selective MTHFD2 inhibitors, with a focus on DS18561882 as a representative compound due
to the availability of detailed experimental data.

Frequently Asked Questions (FAQs)

Q1: What is MTHFD2 and why is it a target for cancer therapy?

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme involved in
one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino
acids, which are essential for rapidly proliferating cells. MTHFD?2 is highly expressed in many
cancer cells but is largely absent in healthy adult tissues, making it an attractive and selective
target for anticancer therapies.[1][2][3][4][5][6] Inhibition of MTHFD2 can disrupt cancer cell
metabolism, leading to reduced proliferation, migration, and invasion, and can even induce cell
death.[2][4][7]

Q2: I am having trouble dissolving the MTHFD2 inhibitor for my in vivo study. What are the
recommended solvents and formulation protocols?

For the potent MTHFD2 inhibitor DS18561882, several formulation protocols have been
successfully used for in vivo oral administration.[8] If you are experiencing precipitation or
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phase separation, gentle heating and/or sonication can help with dissolution.[8] It is also
recommended to use freshly opened, high-purity solvents.

Here are some established protocols:

e Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and
45% Saline. This method has been shown to yield a clear solution at a concentration of 2.5
mg/mL, though it may require sonication.[8]

e Protocol 2: A formulation using 10% DMSO and 90% (20% SBE-B-CD in Saline) has also
achieved a clear solution at 2.5 mg/mL with the aid of sonication.[8]

e Protocol 3: For oral gavage, a suspension can be made in a 0.5% (w/v) methyl cellulose 400
solution.[8] Another study used a vehicle of 1% hydroxyethylcellulose, 0.25% Tween 80, and
0.05% antifoam for oral administration.[9]

Q3: What is a typical starting dose and administration schedule for an MTHFD?2 inhibitor in a
mouse xenograft model?

For DS18561882, oral administration at doses of 30, 100, or 300 mg/kg, administered twice
daily, has been shown to inhibit tumor growth in a dose-dependent manner in mice.[8] At 300
mg/kg, tumor growth was significantly inhibited.[8] Another study involving intravenous
administration of a different MTHFD2 inhibitor in mice used a dose of 15 mg/kg.[10] It is always
recommended to perform a dose-response study to determine the optimal dose for your
specific model and experimental conditions.

Q4: What are the expected pharmacokinetic properties of a potent MTHFD2 inhibitor like
DS185618827?

DS18561882 has demonstrated a good oral pharmacokinetic profile.[8][11] In mice, after oral
administration, it exhibits a half-life of approximately 2.2-2.3 hours.[8] Another potent MTHFD2
inhibitor administered intravenously at 2 mg/kg in mice showed a longer half-life of 6.5 hours.
[10]
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Issue

Possible Cause

Recommended Solution

Precipitation of the compound

in the formulation vehicle.

- Low solubility of the inhibitor
in the chosen vehicle.- The
concentration is too high.-
Improper mixing or

temperature.

- Try the alternative formulation
protocols listed in the FAQs,
such as those using co-
solvents like PEG300 and
Tween-80 or a cyclodextrin-
based vehicle.[8]- Reduce the
final concentration of the
inhibitor.- Use gentle heating
and sonication to aid
dissolution.[8]- Prepare fresh

formulations before each use.

Inconsistent or low drug
exposure in plasma after oral

administration.

- Poor oral bioavailability.-
Rapid metabolism.- Issues with

the gavage technique.

- Consider using a formulation
known to enhance oral
absorption, such as a lipid-
based or amorphous solid
dispersion.[12]- Evaluate
different administration routes,
such as intravenous or
intraperitoneal injection, if oral
delivery proves challenging.
[10]- Ensure proper gavage
techniqgue to avoid accidental

administration into the lungs.

Lack of in vivo efficacy despite

good in vitro activity.

- Insufficient drug
concentration at the tumor
site.- Rapid clearance of the
compound.- Development of

resistance mechanisms.

- Increase the dose or dosing
frequency based on
pharmacokinetic data.[8]-
Analyze drug concentration in
tumor tissue to confirm target
engagement.- Investigate
potential resistance pathways

in your cancer model.

Observed toxicity or adverse

effects in the animals.

- The dose is too high.- Off-
target effects of the inhibitor.-

Vehicle-related toxicity.

- Reduce the administered
dose.- Include a vehicle-only

control group to assess any
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effects of the formulation

itself.- Monitor the animals

closely for signs of toxicity,

such as weight loss or

changes in behavior.[10]

Quantitative Data Summary

Table 1: In Vitro Potency of MTHFD2 Inhibitors

Compound Target IC50 (pM) Cell Line GI50 (uM)
DS18561882 MTHFD2 0.0063[8] MDA-MB-231 0.140[8]
DS18561882 MTHFD1 0.57[8]

Compound [I] MTHFD2 0.066[10] MOLM-14 0.720[10]
Compound [I] MTHFD1 1.790[10]

LY345899 MTHFD1 0.096[13]

LY345899 MTHFD2 0.663[13]

TH9619 MTHFD1/2 0.047[13]

Table 2: Pharmacokinetic Parameters of MTHFD2 Inhibitors in Mice

Compound Dose & Route Cmax (pg/mL) T1/2 (hours) AUC (pg-himL)
DS18561882 30 mg/kg, oral 11.4]8] 2.21[8] 64.6[8]
DS18561882 100 mg/kg, oral  56.5[8] 2.16[8] 264[8]
DS18561882 300 mg/kg, oral  90.1[8] 2.32[8] 726[8]
Compound [I] 2 mg/kg, IV - 6.5[10] 2.702[10]

Experimental Protocols

Protocol: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
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This protocol is a generalized procedure based on studies with the MTHFD2 inhibitor
DS18561882.[8]

e Cell Implantation:
o Harvest cancer cells (e.g., MDA-MB-231 human breast cancer cells) from culture.
o Resuspend the cells in a suitable medium, such as a 1:1 mixture of medium and Matrigel.

o Subcutaneously inject the cell suspension (e.g., 5 x 1076 cells in 100 pL) into the flank of
immunocompromised mice (e.g., female BALB/c nude mice).

e Tumor Growth and Grouping:

o Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x
Width"2).

o When tumors reach a predetermined size (e.g., 100-200 mm~3), randomize the mice into
treatment and control groups.

e Drug Formulation and Administration:

o Prepare the MTHFD2 inhibitor formulation. For example, suspend DS18561882 in a 0.5%
(w/v) methyl cellulose 400 solution.[8]

o Prepare the vehicle control using the same formulation without the active compound.

o Administer the inhibitor or vehicle to the respective groups via oral gavage at the desired
dose and schedule (e.g., 300 mg/kg, twice daily).

e Monitoring and Endpoint:
o Measure tumor volume and body weight regularly (e.g., twice a week).

o Continue treatment for a specified period (e.g., 21 days) or until tumors in the control
group reach a predetermined endpoint.
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o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight measurement, histological analysis, or biomarker studies).

Visualizations
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Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
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Caption: Workflow for an in vivo xenograft study.
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Issue: Lack of In Vivo Efficacy

Is the compound stable in the formulation?
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Reformulate: Use co-solvents,

ves change vehicle, prepare fresh.

v v

Is there sufficient plasma exposure (PK)?

No

Increase dose or dosing frequency.

ves Consider alternative route (e.g., IV).

v v

Is the dose high enough?

No

Conduct dose-response study.

g Yes
Analyze tumor drug concentration.

Efficacy Achieved

Click to download full resolution via product page

Caption: Troubleshooting logic for lack of in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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